

EPA method 537.1 for Perfluorobutanesulfonic acid analysis in drinking water

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Compound of Interest		
Compound Name:	Perfluorobutanesulfonic acid	
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An Application Note and Protocol for the Analysis of **Perfluorobutanesulfonic Acid** (PFBS) in Drinking Water Using EPA Method 537.1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of **Perfluorobutanesulfonic acid** (PFBS) in drinking water samples, adhering to the guidelines of U.S. Environmental Protection Agency (EPA) Method 537.1. This method is a widely recognized standard for the analysis of a select group of per- and polyfluoroalkyl substances (PFAS) in drinking water.

Introduction

Perfluorobutanesulfonic acid (PFBS) is a member of the per- and polyfluoroalkyl substances (PFAS) family of chemicals.[1][2] These "forever chemicals" are of increasing concern due to their persistence in the environment, potential for bioaccumulation, and suspected adverse health effects.[1] PFBS has been used as a replacement for longer-chain PFAS compounds, such as perfluorooctanesulfonic acid (PFOS), in various industrial and consumer products.[3] [4] Its presence in drinking water is a public health concern, necessitating sensitive and reliable analytical methods for its detection and quantification. EPA Method 537.1 provides a robust framework for this analysis, employing solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8]



Principle of the Method

EPA Method 537.1 is designed for the determination of 18 PFAS compounds, including PFBS, in drinking water.[5][6] The method involves the extraction of a 250 mL water sample using a polystyrene-divinylbenzene (S-DVB) solid-phase extraction (SPE) cartridge.[8][9] The analytes are then eluted from the cartridge with methanol, and the eluate is concentrated. The concentrated extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode using a C18 column.[8][10] Quantification is achieved using the internal standard method.[5][8]

Experimental Protocols

- 1. Apparatus and Materials
- Sample Bottles: 250 mL polypropylene bottles with polypropylene screw caps.
- Solid Phase Extraction (SPE) Cartridges: 6 mL, 500 mg styrene-divinylbenzene (S-DVB)
 cartridges.[9]
- SPE Vacuum Manifold: A manifold capable of processing multiple samples simultaneously.
- Concentrator/Evaporator: A nitrogen evaporator with a temperature-controlled water bath.
- Autosampler Vials: 2 mL polypropylene autosampler vials with caps.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) System: An LC system capable of gradient elution coupled to a triple quadrupole mass spectrometer.[5]
- Analytical Column: A C18 column (e.g., 2.7 μm, 50 x 2.1 mm).[10]
- PFAS Delay Column: Recommended to be installed between the LC pump and the injector to mitigate background contamination from the LC system.[9]
- 2. Reagents and Standards
- Methanol: HPLC grade or higher, verified to be free of PFAS contamination.
- Reagent Water: HPLC grade or higher, verified to be free of PFAS contamination.



- Ammonium Acetate: (if used for mobile phase modification) High purity.
- PFBS Analytical Standard: Certified standard solution.
- Internal Standards (IS): Isotopically labeled standards, such as ¹³C₂-PFOA and ¹³C₄-PFOS, are used in EPA Method 537.1.[6]
- Surrogate Standards (SUR): Added to samples before extraction to monitor method performance.
- 3. Sample Collection and Handling

Extreme care must be taken during sample collection to avoid contamination.

- Wear nitrile gloves.[11][12]
- Do not use materials containing PTFE (Teflon), such as PTFE-lined caps or tubing.
- Collect samples in pre-cleaned 250 mL polypropylene bottles containing a preservative like Trizma®.[11][12]
- Flush the tap for approximately 5 minutes before collecting the sample.[12]
- Fill the bottle to the neck, leaving a small headspace.[11]
- After collection, cap the bottle and invert it several times to mix.[11][12]
- Samples should be chilled and transported to the laboratory on ice.[11][12]
- The maximum holding time for samples is 14 days from collection.[11][12]
- 4. Sample Preparation (Solid-Phase Extraction)
- Fortification: Spike the 250 mL drinking water sample with the surrogate standards.
- Cartridge Conditioning:
 - Condition the S-DVB SPE cartridge with 15 mL of methanol.[9][13]



- Rinse the cartridge with 18 mL of reagent water, ensuring the cartridge does not go dry.[9]
 [13]
- · Sample Loading:
 - Load the 250 mL water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[7]
- Cartridge Washing: After the entire sample has passed through, wash the cartridge with a small amount of reagent water.
- Cartridge Drying: Dry the cartridge by drawing air through it for 10 minutes under high vacuum.[7]
- Elution:
 - Elute the analytes from the cartridge with two 4 mL aliquots of methanol.
 - Collect the eluate in a clean polypropylene tube.
- Concentration:
 - Concentrate the eluate to near dryness under a gentle stream of nitrogen in a heated water bath (e.g., 60-65°C).
- Reconstitution:
 - Reconstitute the dried extract to a final volume of 1 mL with 96:4 (v/v) methanol:water.[8]
 - Add the internal standards to the final extract.
- Transfer: Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.
- 5. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. These may be optimized as permitted by the method.[14]



• LC Column: C18, 2.7 μm, 50 x 2.1 mm[10]

Mobile Phase A: 10 mM Ammonium acetate in water[15]

Mobile Phase B: Methanol[15]

Flow Rate: 0.4 mL/min[15]

• Injection Volume: 1-10 μL[8][15]

• Column Temperature: 40 °C[15]

• MS Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[15]

MS/MS Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: LC-MS/MS Parameters for PFBS Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
PFBS	298.8	79.9	-66

Note: The precursor and product ions are based on common literature values.[15] Optimal collision energy should be determined empirically on the specific instrument used.

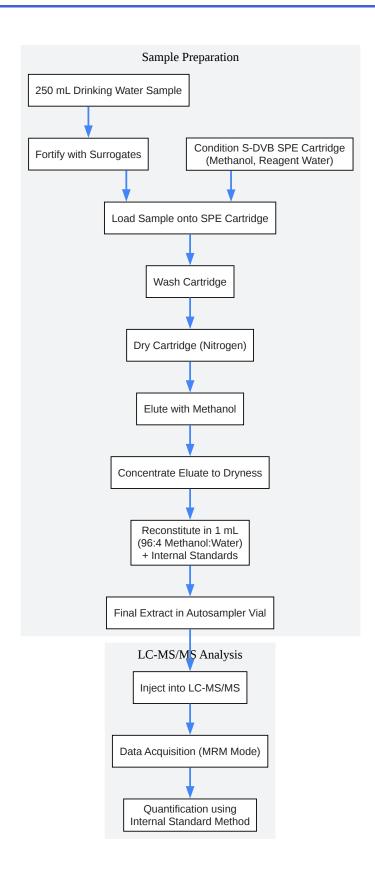
Table 2: Quality Control (QC) Acceptance Criteria



QC Parameter	Acceptance Criteria	
Method Detection Limit (MDL)	The MDL should be established for PFBS. Typical MDLs are in the low ng/L range (0.08-0.2 ng/L).[13]	
Laboratory Reagent Blank (LRB)	Must be analyzed with each batch of samples. Analyte concentration must be below 1/3 of the reporting limit.[8]	
Laboratory Fortified Blank (LFB)	Recovery should be within 70-130% of the true value.[9]	
Internal Standard Recovery	Typically within 50-150%.	
Surrogate Standard Recovery	Typically within 70-130%.	
Continuing Calibration Check (CCC)	Analyzed periodically to verify calibration. Should be within ±30% of the true value.	
Field Reagent Blank (FRB)	Required if field sampling is performed. Analyte concentration should be below 1/3 of the reporting limit.[16]	

Mandatory Visualization





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Caption: Workflow for the analysis of PFBS in drinking water by EPA Method 537.1.



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